1-[(5-Bromo-2-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide
Description
1-[(5-Bromo-2-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclopropane ring, a sulfonylamino group, and halogenated phenyl substituents
Properties
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O3S/c11-6-1-2-7(12)8(5-6)18(16,17)14-10(3-4-10)9(13)15/h1-2,5,14H,3-4H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXWCKWBNXLRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)NS(=O)(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Bromo-2-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Sulfonylation: The attachment of a sulfonyl group to the halogenated phenyl ring.
Cyclopropanation: The formation of the cyclopropane ring through a cyclopropanation reaction.
Amidation: The final step involves the formation of the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(5-Bromo-2-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Bromo-2-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group and the halogenated phenyl ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The cyclopropane ring may contribute to the compound’s stability and overall bioactivity.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest due to its unique structural features and potential applications in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study in both academic and industrial research.
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